molecular formula C8H6N4O3S B3017182 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone CAS No. 339159-20-5

2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone

Cat. No.: B3017182
CAS No.: 339159-20-5
M. Wt: 238.22
InChI Key: GFXFAGAEKYLMNV-UHFFFAOYSA-N
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Description

2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone is a synthetic organic compound that features a triazole ring and a thienyl group. Compounds containing triazole rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone typically involves the formation of the triazole ring followed by the introduction of the nitro and thienyl groups. Common synthetic routes may include:

  • Cyclization reactions to form the triazole ring.
  • Nitration reactions to introduce the nitro group.
  • Coupling reactions to attach the thienyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Reduction of the nitro group may yield an amine derivative.
  • Substitution reactions may introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigation as a drug candidate for various therapeutic targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,4-Triazol-1-yl)-1-(2-thienyl)ethanone: Lacks the nitro group, which may affect its biological activity.

    3-Nitro-1H-1,2,4-triazole: Contains the nitro group but lacks the thienyl group, leading to different properties.

    1-(2-Thienyl)ethanone: Lacks the triazole ring, resulting in different reactivity and applications.

Uniqueness

2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone is unique due to the combination of the triazole ring, nitro group, and thienyl group. This combination may confer specific properties, such as enhanced biological activity or unique reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-(3-nitro-1,2,4-triazol-1-yl)-1-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3S/c13-6(7-2-1-3-16-7)4-11-5-9-8(10-11)12(14)15/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXFAGAEKYLMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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